molecular formula C6H9N3OS B6114722 1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone CAS No. 6411-32-1

1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone

Cat. No. B6114722
CAS RN: 6411-32-1
M. Wt: 171.22 g/mol
InChI Key: WDQJDELBIRGYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone, also known as methionine sulfoximine (MSO), is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine.

Scientific Research Applications

MSO has been widely used in scientific research as a tool to study the role of glutamine synthetase in various biological processes. Glutamine synthetase is involved in the metabolism of glutamate and ammonia, which are important neurotransmitters in the brain. MSO has been used to study the role of glutamine synthetase in the regulation of glutamate and ammonia levels in the brain, as well as its role in the development and progression of neurological disorders such as epilepsy and Alzheimer's disease.

Mechanism of Action

MSO inhibits glutamine synthetase by binding to its active site and preventing the conversion of glutamate and ammonia to glutamine. This leads to an accumulation of glutamate and ammonia, which can have both beneficial and detrimental effects depending on the context. In the brain, for example, glutamate is an important neurotransmitter that plays a key role in synaptic transmission and plasticity. However, excessive levels of glutamate can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MSO depend on the context in which it is used. In the brain, MSO has been shown to increase the levels of glutamate and ammonia, which can have both beneficial and detrimental effects. In other tissues, MSO has been shown to have anti-inflammatory effects, as well as effects on cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

MSO is a potent and specific inhibitor of glutamine synthetase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, MSO has some limitations as well. For example, it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, MSO can have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.

Future Directions

There are many future directions for research involving MSO. One area of interest is the role of glutamine synthetase in cancer metabolism. Glutamine synthetase is upregulated in many types of cancer, and its inhibition by MSO has been shown to have anti-tumor effects in some cases. Another area of interest is the development of new inhibitors of glutamine synthetase that are more potent and specific than MSO. Finally, there is interest in using MSO as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease, although more research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone, or 1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone sulfoximine, is a synthetic compound that has been widely used in scientific research to study the role of glutamine synthetase in various biological processes. Although it has some limitations, MSO is a valuable tool for investigating the biochemical and physiological effects of glutamine synthetase inhibition. There are many future directions for research involving MSO, including its use as a therapeutic agent for neurological disorders and the development of new inhibitors of glutamine synthetase.

Synthesis Methods

The synthesis of MSO involves the reaction of 2-methylthio-4-amino-5-halo-pyrimidine with methylamine and potassium thiocyanate. The resulting intermediate is then reacted with ethyl chloroacetate to form MSO. The synthesis of MSO is a multi-step process that requires careful control of reaction conditions and purification steps.

properties

IUPAC Name

1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-3(10)4-5(7)9-6(8-2)11-4/h7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQJDELBIRGYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363619
Record name 1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6411-32-1
Record name 1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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